
methyl 2-(1H-indazol-4-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-indazol-4-yl)acetate is a chemical compound with the CAS Number: 1357945-60-8. It has a molecular weight of 190.2 and its IUPAC name is methyl 1H-indazol-4-ylacetate . It’s a solid substance at room temperature .
Synthesis Analysis
The synthesis of indazole compounds, including methyl 2-(1H-indazol-4-yl)acetate, has been a topic of research in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis
The synthesis of indazoles involves various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Applications De Recherche Scientifique
Therapeutic Potential
Imidazole, a five-membered heterocyclic moiety, is known for its broad range of chemical and biological properties . It forms the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Antioxidant Activity
4-((4-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives have been synthesized and evaluated for antioxidant activity .
Synthetic Approaches
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Anti-HIV Activity
Indolyl and oxochromenyl xanthenone derivatives have been reported to have anti-HIV-1 activity .
Safety and Hazards
The safety information available indicates that methyl 2-(1H-indazol-4-yl)acetate may be harmful if swallowed (Hazard Statement H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Orientations Futures
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications, and much effort has been spent in recent years to develop synthetic approaches to indazoles . This suggests that there is potential for future research and development in this area, particularly in the context of drug discovery and medicinal chemistry.
Mécanisme D'action
Target of Action
Methyl 2-(1H-indazol-4-yl)acetate is a compound that primarily targets the Phosphatidylinositol-3-kinase (PI3K) . PI3K is an important target in cancer due to the deregulation of the PI3K/Akt signaling pathway in a wide variety of tumors .
Mode of Action
The compound interacts with its targets by inhibiting the PI3K/Akt signaling pathway . This inhibition can lead to a decrease in cell proliferation and survival, thereby potentially reducing the growth of tumors .
Biochemical Pathways
The PI3K/Akt signaling pathway is a critical pathway in cell survival and proliferation . When this pathway is inhibited by Methyl 2-(1H-indazol-4-yl)acetate, it can affect downstream effects such as cell growth, cell cycle progression, and cell survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of Methyl 2-(1H-indazol-4-yl)acetate’s action primarily involve the inhibition of the PI3K/Akt signaling pathway . This can lead to decreased cell proliferation and survival, potentially reducing the growth of tumors .
Action Environment
The action, efficacy, and stability of Methyl 2-(1H-indazol-4-yl)acetate can be influenced by various environmental factors. For instance, the compound should be stored in a dry room at normal temperature for optimal stability . Furthermore, the compound’s efficacy can be affected by factors such as the specific tumor environment and the presence of other medications or substances that may interact with the PI3K/Akt pathway .
Propriétés
IUPAC Name |
methyl 2-(1H-indazol-4-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYMLZJXRNDPKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C2C=NNC2=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1H-indazol-4-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
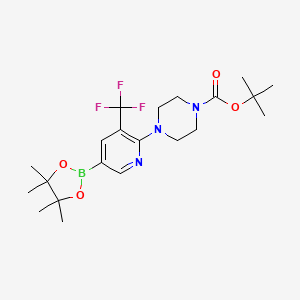
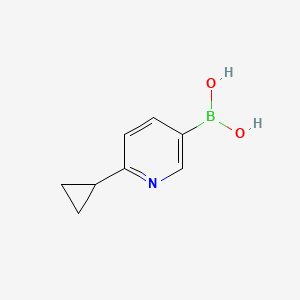
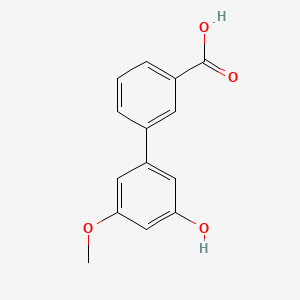


![2-Chloro-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B577617.png)
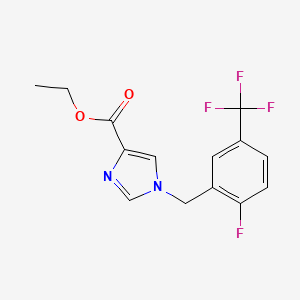
![1H-Pyrrolo[2,3-c]pyridine-4-carboximidamide, N-hydroxy-](/img/structure/B577625.png)
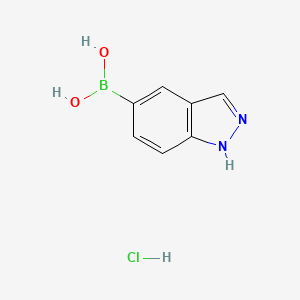
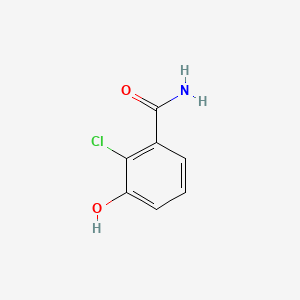
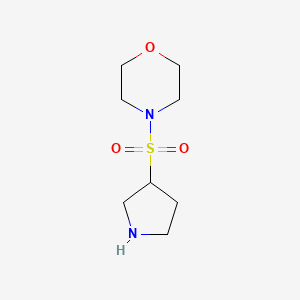
![[3,3'-Bipyridin]-4-amine](/img/structure/B577632.png)